molecular formula C16H14ClFO3 B3036508 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 346611-56-1

3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B3036508
CAS No.: 346611-56-1
M. Wt: 308.73 g/mol
InChI Key: VJBIVENDEVEKSB-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is a benzaldehyde derivative featuring distinct substituents at positions 3, 4, and 5 of the aromatic ring. Key structural attributes include:

  • Chloro group (Cl) at position 3, providing electron-withdrawing effects.
  • 4-Fluorobenzyloxy group at position 4, introducing a fluorine atom on the benzyl moiety, which modulates electronic and steric properties.
  • Ethoxy group (OEt) at position 5, contributing to lipophilicity.

The aldehyde functional group (-CHO) at position 1 makes this compound a versatile intermediate in organic synthesis, particularly for constructing heterocycles or pharmaceuticals .

Properties

IUPAC Name

3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBIVENDEVEKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197943
Record name 3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346611-56-1
Record name 3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346611-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid.

    Reduction: 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylamine.

Scientific Research Applications

3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it useful in research applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences/Effects
3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde Cl (3), OCH2C6H4F (4), OEt (5) C16H14ClFO3 308.73 Reference compound; balanced electronic effects
4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde Cl (3), OCH2C6H5 (4), OEt (5) C16H15ClO3 290.74 Lacks fluorine; lower molecular weight and polarity
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde Allyl (3), OCH2C6H4Cl (4), OEt (5) C19H19ClO3 330.80 Allyl group introduces π-bond reactivity; Cl on benzyl increases electron withdrawal
3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), OCH2C6H4F (4), OMe (5) C15H12BrFO3 339.16 Bromine (larger halogen) increases steric bulk; methoxy reduces lipophilicity
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde I (5), OCH2C6H4Cl (4), OEt (3) C16H14ClIO3 420.64 Iodo substituent enhances polarizability; Cl on benzyl alters electronic effects
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate Cl (3,4-benzyl), OEt (5), ester C19H19Cl2O4 383.26 Ester group reduces aldehyde reactivity; dual Cl substituents increase electron withdrawal

Electronic and Steric Effects

  • Halogen Substitution :
    • Fluorine (target compound): Mild electron-withdrawing effect via inductive pull, enhancing stability and metabolic resistance in drug candidates.
    • Chlorine/Bromine/Iodine : Progressively larger halogens (Cl < Br < I) increase steric hindrance and polarizability. Bromine and iodine may participate in halogen bonding, influencing biological interactions .
  • Alkoxy Chain Length: Ethoxy vs.
  • Functional Group Variations :
    • Aldehyde vs. Ester : The aldehyde group is reactive toward nucleophiles (e.g., amines for Schiff base formation), while esters are more stable, suited for prodrug designs .

Biological Activity

3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is a synthetic organic compound with potential biological applications. Its unique structure, characterized by the presence of chloro, ethoxy, and fluorobenzyl groups, suggests possible interactions with biological targets that could lead to therapeutic benefits. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C16H14ClFO3
  • Molecular Weight : 308.73 g/mol
  • CAS Number : 346611-56-1

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator.
  • Receptor Binding : It could bind to various receptors, altering their activity and affecting downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HT-29 (Colon)12.8Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial activity was assessed against a range of bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry investigated the effects of various substituted benzaldehydes, including this compound, on cancer cell proliferation. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.
  • Antimicrobial Screening : In a screening study published in Frontiers in Microbiology, the antimicrobial efficacy of several benzaldehyde derivatives was evaluated. The results highlighted that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
Reactant of Route 2
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3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde

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